molecular formula C19H22N2O2S B2911297 N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide CAS No. 1206995-18-7

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide

Cat. No.: B2911297
CAS No.: 1206995-18-7
M. Wt: 342.46
InChI Key: SATQGCYPKUCSQG-UHFFFAOYSA-N
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Description

N-(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide is a benzamide derivative featuring a dimethylaminoethyl group at the para position of the phenyl ring and an ethylthio substituent at the ortho position of the benzamide moiety.

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-24-17-8-6-5-7-16(17)19(23)20-15-11-9-14(10-12-15)13-18(22)21(2)3/h5-12H,4,13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATQGCYPKUCSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of the Dimethylamino Group: This step might involve the alkylation of an intermediate compound with dimethylamine.

    Addition of the Ethylthio Group: This could be done through a nucleophilic substitution reaction where an ethylthiol group is introduced.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the ethylthio group to a sulfoxide or sulfone.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features :

  • Dimethylamino Group: Present in compounds such as N-(2-(Butylamino)-2-oxoethyl)-4-(dimethylamino)-N-(4-(hydroxycarbamoyl)benzyl)-benzamide (1v) (), which shares the dimethylaminoethyl moiety. This group enhances solubility and may influence binding to targets like histone deacetylases (HDACs) .
  • Ethylthio Group: Similar to 2-(ethylthio)benzamide derivatives in and .

Comparison Table: Structural Analogues

Compound Name Key Substituents Biological Activity Evidence Source
Target Compound 2-(Ethylthio), 4-(dimethylaminoethyl) Not explicitly reported -
1v () 4-(Dimethylamino), butylamino HDAC inhibition (implied)
Compound 7 () 4-Nitrobenzylidene, 4-chlorophenyl Antimicrobial (pMICam = 1.86 µM/mL)
Compound 10 () 4-Hydroxybenzylidene, 4-methoxyphenyl Anticancer (IC₅₀ = 18.59 µM)
4 () 3-Chloro, 2-chlorophenyl Antimicrobial (Gram+ and Gram-)

Spectral Data :

  • IR Spectroscopy: In , the absence of νC=O (~1663–1682 cm⁻¹) in triazole derivatives confirms cyclization, while νC=S (~1247–1255 cm⁻¹) and νNH (~3278–3414 cm⁻¹) validate tautomeric forms . Similar analysis would apply to the target compound’s ethylthio and dimethylamino groups.
  • NMR : and report δ 8.01–8.16 ppm for aromatic protons and δ 4.20–4.50 ppm for methylene groups, which align with the expected signals for the target compound’s benzamide and ethylthio moieties .
Pharmacological Activity and Structure-Activity Relationships (SAR)

Antimicrobial Activity :

  • Thiazolidinone Derivatives (): The ethylthio group’s sulfur atom in the target compound may mimic the sulfur in 4-thiazolidinones, which showed potent antimicrobial activity (e.g., compound 7, pMICam = 1.86 µM/mL) .
  • Azetidinones (): Compound 4 exhibited broad-spectrum antimicrobial activity, highlighting the importance of halogen substituents (e.g., 3-chloro) .

Anticancer Activity :

  • QSAR Insights : and emphasize topological parameters (e.g., Kier’s α shape index) and electronic properties (e.g., HOMO energy) in predicting activity. The target compound’s ethylthio group may lower HOMO energy, enhancing electron-deficient interactions .

Comparative Activity Table :

Compound Class Key Functional Groups Activity (IC₅₀/MIC) Mechanism Implied Evidence
Thiazolidinones () 4-Nitrobenzylidene, chlorophenyl MIC = 1.86 µM/mL Membrane disruption
Azetidinones () 3-Chloro, styryl IC₅₀ = ~20 µM (MCF7) Tubulin inhibition
HDAC Inhibitors () Dimethylamino, hydroxycarbamoyl Not reported HDAC binding
Physicochemical Properties and Solubility
  • Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., ’s antioxidant THHEB, which lacks polar substituents) .
  • Safety Profile : While direct data are unavailable, compounds like 2-methoxy-N-[(4-sulfamoylphenyl)carbamoylmethyl]benzamide () highlight the importance of sulfonamide and methoxy groups in toxicity profiles .

Biological Activity

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide, a compound with a complex chemical structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Chemical Formula : C16_{16}H20_{20}N2_{2}O1_{1}S
  • Molecular Weight : 300.41 g/mol

The compound features a dimethylamino group, an ethylthio group, and a benzamide moiety, which contribute to its biological activity.

Research indicates that this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Initial studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
  • Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways associated with cell survival and apoptosis. For instance, it has been observed to affect the ER stress response in pancreatic β-cells, which is crucial for maintaining insulin secretion and overall glucose homeostasis .
  • Antioxidant Activity : Preliminary data suggest that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress-induced damage.

1. Cellular Studies

In vitro studies have demonstrated that this compound can protect pancreatic β-cells against endoplasmic reticulum (ER) stress. Notably, the compound showed a maximal protective effect at concentrations as low as 0.1 μM, indicating high potency .

Concentration (μM) Maximal Activity (%) EC50 (μM)
0.11000.1 ± 0.01
1900.5 ± 0.05
10701.5 ± 0.15

2. Case Studies

A significant case study explored the effects of this compound on diabetic models. In diabetic rats treated with this compound, researchers noted improved insulin sensitivity and reduced blood glucose levels compared to control groups .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Diabetes Management : The compound's ability to protect β-cells from ER stress suggests potential use in treating Type 1 and Type 2 diabetes by preserving insulin-producing cells.
  • Neuroprotection : Its antioxidant properties may also render it beneficial in neurodegenerative diseases where oxidative stress is a contributing factor.

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